

Octan-2-yl 2-cyanoacetate structural formula and molecular weight.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Octan-2-yl 2-cyanoacetate

Cat. No.: B3023456

[Get Quote](#)

An In-Depth Technical Guide to **Octan-2-yl 2-Cyanoacetate**: Synthesis, Properties, and Applications in Advanced Biomedical Adhesives

Introduction

Octan-2-yl 2-cyanoacetate is an ester of significant interest within the fields of organic synthesis and biomedical material science. While not an end-product for direct therapeutic use, it serves as a critical precursor in the synthesis of α -cyanoacrylate adhesives, most notably 2-octyl cyanoacrylate, a widely used medical-grade tissue adhesive marketed under brand names like Dermabond®. This guide provides a comprehensive technical overview of **octan-2-yl 2-cyanoacetate**, detailing its chemical properties, synthesis methodologies, and its pivotal role in the development of advanced wound closure systems. The content is tailored for researchers, chemists, and drug development professionals seeking a deeper understanding of this key intermediate.

Chemical Identity and Physicochemical Properties

Octan-2-yl 2-cyanoacetate, also known as 1-methylheptyl cyanoacetate, is a chiral ester characterized by the presence of a nitrile group and an octyl chain attached at the second carbon position. This structure is fundamental to its role as a precursor.

Structural Formula:

Caption: Chemical structure of **octan-2-yl 2-cyanoacetate**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	octan-2-yl 2-cyanoacetate
Synonyms	2-Octyl cyanoacetate, 1-Methylheptyl cyanoacetate, sec-Octyl cyanoacetate[1][2]
CAS Number	52688-08-1[1][3][4]
Molecular Formula	C ₁₁ H ₁₉ NO ₂ [1][3][4][5]

| Molecular Weight | 197.27 g/mol [1][3][4][6] |

Table 2: Physicochemical Properties

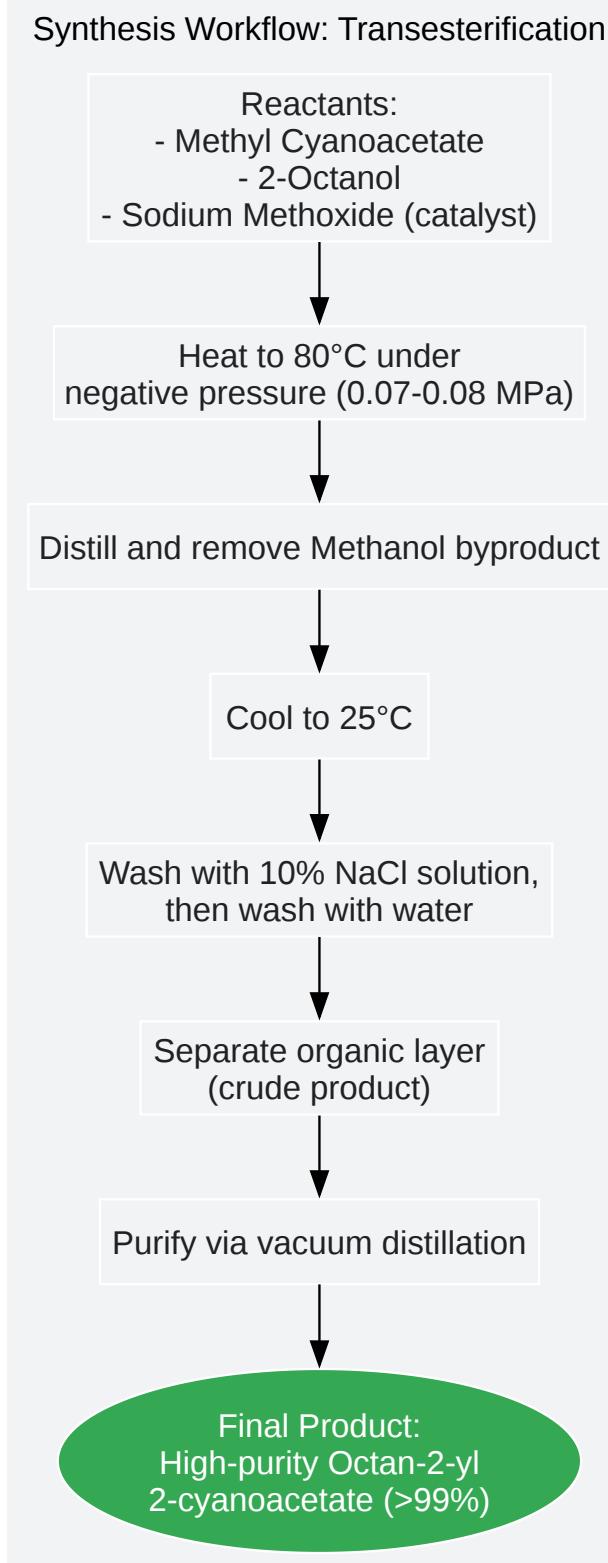
Property	Value	Source
Appearance	Colorless to light green/yellow liquid	[1][7]
Boiling Point	241.4 ± 8.0 °C (Predicted)	[1][3]
Density	0.951 ± 0.06 g/cm ³ (Predicted)	[1][3]
Flash Point	105.4 °C	[3]
Solubility	Insoluble in water; Soluble in common organic solvents	[7]

| Storage | Sealed in a dry place at room temperature | [1][3] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of **octan-2-yl 2-cyanoacetate** is primarily achieved through two distinct chemical pathways: direct esterification and transesterification. The choice of method often depends on desired yield, purity requirements, and scalability for industrial production.

Method A: Direct Esterification


This traditional approach involves the reaction of cyanoacetic acid with 2-octanol.^{[3][8]} The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, and requires the continuous removal of water to drive the equilibrium towards the product side.^{[1][9][10]}

- Causality: The esterification is a reversible reaction. According to Le Chatelier's principle, removing one of the products (water) shifts the equilibrium to favor the formation of more products (the ester). This is typically achieved by azeotropic distillation using a solvent like toluene, which forms a low-boiling azeotrope with water.^[1] While straightforward, this method can suffer from lower yields and slower reaction times.^[11]

Method B: Transesterification (Recommended for Higher Yield)

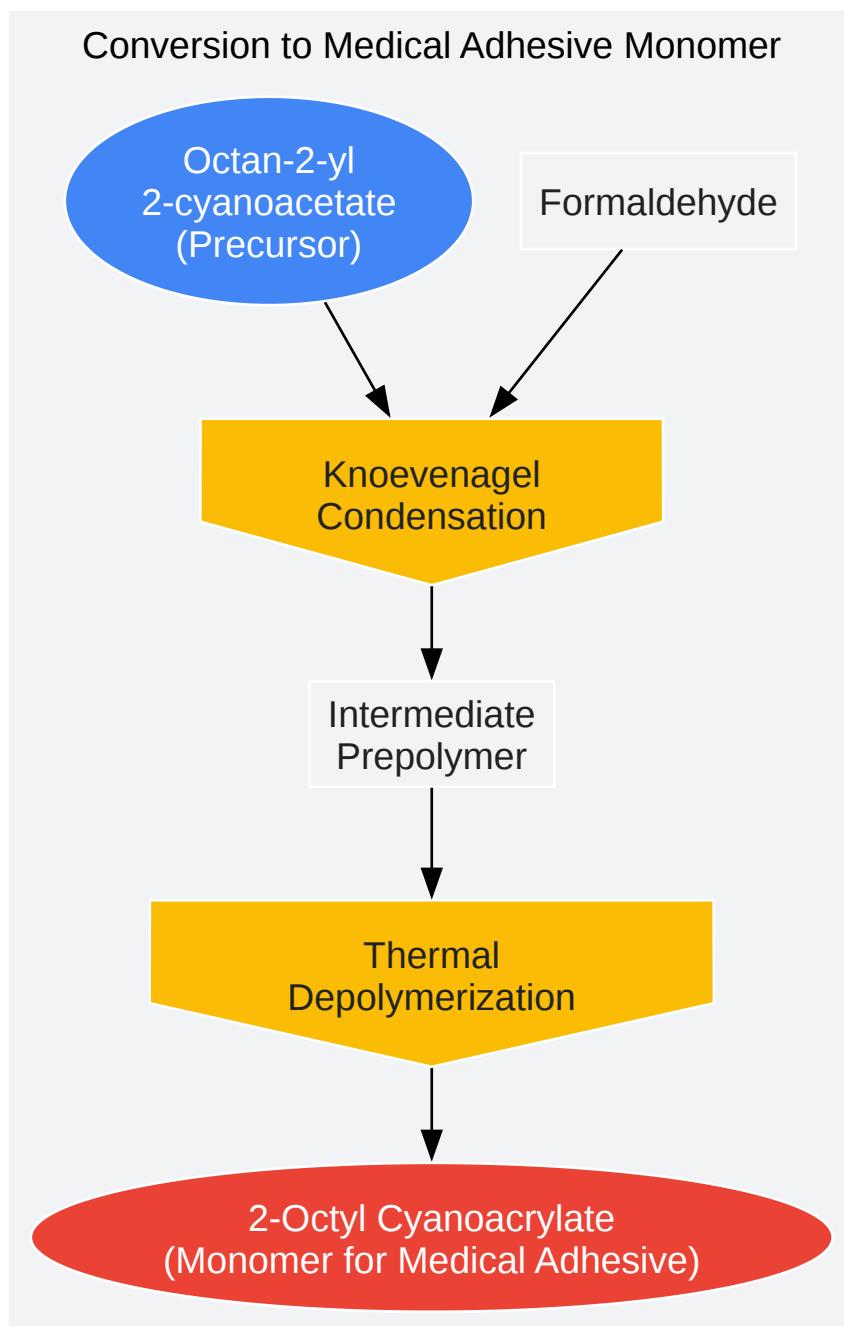
A more efficient and industrially viable method is the transesterification of a simpler alkyl cyanoacetate (e.g., methyl cyanoacetate) with 2-octanol.^[11] This reaction is catalyzed by a base, such as sodium methoxide.^[11]

- Causality: This method offers several advantages. The raw materials are readily available, and the reaction conditions are mild.^[11] The process involves heating the reactants and applying a negative pressure (vacuum) to distill off the low-boiling alcohol byproduct (methanol).^[11] This efficient removal of methanol serves the same purpose as water removal in direct esterification, driving the reaction to completion and resulting in high product yield and purity.^[11]

[Click to download full resolution via product page](#)

Caption: High-yield synthesis workflow for **octan-2-yl 2-cyanoacetate**.

Experimental Protocol: Transesterification


The following protocol is a self-validating system designed for high yield and purity, adapted from established industrial methods.[\[11\]](#)

- Charging the Reactor: To a suitable reaction vessel equipped with a stirrer, heating mantle, and distillation apparatus, add methyl cyanoacetate (1.0 eq), 2-octanol (1.2 eq), and a 27% solution of sodium methoxide in methanol (0.1 eq).
- Reaction Execution: Begin stirring and heat the mixture to 80°C.
- Byproduct Removal: Apply a vacuum using a water pump to achieve a negative pressure of 0.07-0.08 MPa. This will facilitate the removal of methanol as it is formed, which can be collected in a cooled trap.
- Reaction Monitoring & Completion: Continue the reaction until methanol is no longer being distilled. This indicates the reaction is complete.
- Cooling and Quenching: Stop the heating and allow the mixture to cool to room temperature (approx. 25°C).
- Work-up: Transfer the reaction mixture to a separating funnel. Wash the organic layer twice with a 10% aqueous sodium chloride solution, followed by a single wash with deionized water.
- Isolation and Purification: Separate the organic layer, which contains the crude product. Purify the crude ester by vacuum distillation to obtain a colorless, transparent liquid with a purity typically exceeding 99%.[\[11\]](#)

Core Application: Precursor to 2-Octyl Cyanoacrylate (Tissue Adhesive)

The primary and most significant application of **octan-2-yl 2-cyanoacetate** is its role as the direct precursor to 2-octyl cyanoacrylate, the active monomer in many medical tissue adhesives.[\[2\]](#)[\[3\]](#)[\[11\]](#) These adhesives are renowned for their rapid bonding speed, high strength, and biocompatibility.[\[2\]](#)[\[3\]](#)

The conversion process is a Knoevenagel condensation reaction. **Octan-2-yl 2-cyanoacetate** is reacted with formaldehyde in the presence of a basic catalyst.[12] This reaction forms a prepolymer, which is then thermally depolymerized (cracked) under vacuum to yield the liquid monomer, 2-octyl 2-cyanoacrylate.[12][13]

[Click to download full resolution via product page](#)

Caption: Pathway from precursor to 2-octyl cyanoacrylate monomer.

Upon application to a wound, the 2-octyl cyanoacrylate monomer undergoes rapid anionic polymerization initiated by moisture (water and anions) present on the skin surface or in wound exudate.[14] This forms a strong, flexible, and waterproof polymeric film that holds the wound edges together, facilitating healing.[14]

Safety, Handling, and Storage

As a chemical intermediate, **octan-2-yl 2-cyanoacetate** requires careful handling. The following guidelines are derived from safety data sheets (SDS).[4][15]

- **Hazards:** The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15] It is also harmful if swallowed, in contact with skin, or if inhaled.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15] Use only in a well-ventilated area or under a chemical fume hood.[15]
- **Handling:** Avoid contact with skin, eyes, and clothing.[16] Do not breathe vapors or mist. Wash hands thoroughly after handling.[15]
- **First Aid:**
 - **Skin Contact:** Immediately wash off with plenty of soap and water. Remove contaminated clothing.[4]
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
 - **Inhalation:** Move the person to fresh air. If breathing is difficult, administer oxygen.[4][15]
 - **Ingestion:** Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][3]

Conclusion

Octan-2-yl 2-cyanoacetate is a foundational chemical for the biomedical field, specifically in the production of advanced wound closure adhesives. Its synthesis, particularly via transesterification, provides an efficient route to a high-purity precursor. Understanding the chemical properties, synthesis causality, and safe handling of this compound is essential for researchers and professionals aiming to innovate in the space of surgical adhesives and regenerative medicine. The transition from this simple ester to a life-saving medical device underscores the critical importance of foundational chemical synthesis in modern drug and device development.

References

- 2-Octyl cyanoacetate (2-OCYA). (n.d.). ChemBK.
- 2-Octyl Cyanoacetate Supplier. (n.d.). Ascent Chemical.
- Vinodh, R., Babu, C. M., et al. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. Semantic Scholar.
- Vinodh, R., Babu, C. M., et al. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. International Journal of Bio-Science and Bio-Technology.
- 2-OCTYL CYANOACETATE. (n.d.). ChemBK.
- Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. (2016). SERSC.
- Octyl cyanoacetate. (n.d.). PubChem.
- **Octan-2-yl 2-cyanoacetate**. (n.d.). Oakwood Chemical.
- 2-Octyl Cyanoacrylate. (n.d.). PubChem.
- 2-Octyl cyanoacetate. (n.d.). ChemBK.
- Castillo, J. C., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate.
- Ethyl Cyanoacetate Reactions. (2022). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Octyl cyanoacetate | 52688-08-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. 2-Octyl cyanoacetate - Safety Data Sheet [chemicalbook.com]
- 5. keyorganics.net [keyorganics.net]
- 6. scbt.com [scbt.com]
- 7. 2-Octyl Cyanoacetate Supplier | High-Purity Cyano Compound Exporter [edta-chemical.com]
- 8. chembk.com [chembk.com]
- 9. [PDF] Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. gvpress.com [gvpress.com]
- 13. Buy 2-Octyl cyanoacrylate | 133978-15-1 | >98% [smolecule.com]
- 14. 2-Octyl Cyanoacrylate | C12H19NO2 | CID 9815689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. aksci.com [aksci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [Octan-2-yl 2-cyanoacetate structural formula and molecular weight.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3023456#octan-2-yl-2-cyanoacetate-structural-formula-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com